molecular formula C14H12O11 B1649333 Chebulic acid CAS No. 23725-05-5

Chebulic acid

Cat. No.: B1649333
CAS No.: 23725-05-5
M. Wt: 356.24 g/mol
InChI Key: COZMWVAACFYLBI-GGLAZAKRSA-N
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Description

Chebulic acid is a natural product found in Terminalia citrina, Phyllanthus emblica, and Terminalia chebula with data available.

Mechanism of Action

Target of Action

Chebulic acid, a natural compound derived from Terminalia chebula, exhibits diverse pharmacological activities with potential therapeutic applications . It targets various biological processes, including oxidative stress, inflammation, microbial infections, and cancer . It has been found to have neuroprotective effects against ischemic stroke .

Mode of Action

This compound interacts with its targets through several mechanisms. It exhibits strong free radical scavenging ability, which helps protect cells and tissues from oxidative damage caused by reactive oxygen species . It can inhibit the production of pro-inflammatory molecules and suppress inflammatory pathways, thereby reducing inflammation in the body . Furthermore, it has been shown to inhibit the growth of various bacteria, fungi, and viruses . In addition, it can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis (programmed cell death) in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. Its neuroprotective effects against ischemic stroke involve the modulation of the Nrf2/ARE pathway to enhance antioxidant defenses . This pathway is crucial for endogenous antioxidant defense . By upregulating Nrf2 nuclear translocation and antioxidant-responsive-element (ARE) binding, this compound indirectly acts as an antioxidant .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using ultra-performance liquid chromatography-tandem mass spectroscopy (UPLC-MS/MS) . Among the nine components studied, the area under the concentration-time curve (AUC (0-tn), 231112.38 ± 64555.20 h ng/mL) and maximum concentration (C max, 4,983.57 ± 1721.53 ng/mL) of chebulagic acid were relatively large, indicating that it had a higher level of plasma exposure . The half-life of elimination (T1/2) of chebulinic acid was 43.30 hours, suggesting that it showed prolonged retention and metabolized more slowly in vivo .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can protect against oxidative stress-induced neurotoxicity by enhancing cell viability and total superoxide dismutase levels, while reducing malondialdehyde and reactive oxygen species levels . It also has a hepatoprotective effect against oxidative stress .

Properties

CAS No.

23725-05-5

Molecular Formula

C14H12O11

Molecular Weight

356.24 g/mol

IUPAC Name

(2S)-2-[(4S)-3-carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromen-4-yl]butanedioic acid

InChI

InChI=1S/C14H12O11/c15-5-1-4-7(10(19)9(5)18)8(3(12(20)21)2-6(16)17)11(13(22)23)25-14(4)24/h1,3,8,11,15,18-19H,2H2,(H,16,17)(H,20,21)(H,22,23)/t3-,8-,11?/m0/s1

InChI Key

COZMWVAACFYLBI-GGLAZAKRSA-N

Isomeric SMILES

C1=C2C(=C(C(=C1O)O)O)[C@@H](C(OC2=O)C(=O)O)[C@H](CC(=O)O)C(=O)O

SMILES

C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O

23725-05-5

Synonyms

chebulic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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